BenchChemオンラインストアへようこそ!

4-oxo Docosahexaenoic Acid

PPARγ agonist Nuclear receptor Lipid mediator

4-oxo Docosahexaenoic Acid (4-oxo-DHA) is an electrophilic oxo-metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA) generated via the 5-lipoxygenase (5-LOX) pathway. Characterized by a Michael acceptor at the C4 position, this compound functions as a covalent ligand of the peroxisome proliferator-activated receptor gamma (PPARγ) and a direct inhibitor of NF-κB.

Molecular Formula C22H30O3
Molecular Weight 342.5 g/mol
Cat. No. B163068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo Docosahexaenoic Acid
Synonyms4-oxo DHA
Molecular FormulaC22H30O3
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CC=CC(=O)CCC(=O)O
InChIInChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)19-20-22(24)25/h3-4,6-7,9-10,12-13,15-18H,2,5,8,11,14,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,13-12-,16-15-,18-17+
InChIKeyUHNUULCIKILOHW-PQVBWYSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-oxo Docosahexaenoic Acid (4-oxo-DHA) for Antiproliferative and PPARγ Agonist Research


4-oxo Docosahexaenoic Acid (4-oxo-DHA) is an electrophilic oxo-metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA) generated via the 5-lipoxygenase (5-LOX) pathway [1]. Characterized by a Michael acceptor at the C4 position, this compound functions as a covalent ligand of the peroxisome proliferator-activated receptor gamma (PPARγ) and a direct inhibitor of NF-κB [1]. Unlike its precursor DHA and other hydroxylated DHA metabolites, 4-oxo-DHA demonstrates superior potency in PPARγ activation (EC50 = 0.4 µM) and antiproliferative activity against triple-negative breast cancer cell lines, positioning it as the metabolite of choice for chemoprevention and lipid signaling investigations [2].

Functional Selectivity of 4-oxo-DHA Over DHA and Other Omega-3 Metabolites


In-class substitution among DHA metabolites is scientifically invalid due to divergent structure-activity relationships that dictate distinct pharmacological profiles. While DHA and its hydroxylated derivatives (e.g., 4-HDHA, 14-HDHA, 17-HDHA) exhibit modest PPARγ activation and variable antiproliferative effects, 4-oxo-DHA uniquely possesses an α,β-unsaturated ketone moiety (Michael acceptor) that enables covalent engagement with nucleophilic cysteine residues in target proteins such as PPARγ and NF-κB [1]. This covalent mechanism translates into a 25-fold lower EC50 for PPARγ activation compared to DHA and a 9-fold improvement over 4-HDHA, directly correlating with enhanced pathway suppression and functional outcomes [2]. Consequently, substituting 4-oxo-DHA with DHA or non-electrophilic metabolites compromises experimental reproducibility and dilutes therapeutic signal intensity, as evidenced by the rank-order potency (4-oxo-DHA ≃ 4-HDHA ≃ 14-HDHA > DHA > 20-HDHA > 17-HDHA) established in reporter assays [1].

Quantitative Differentiation of 4-oxo-DHA Against Key Comparators


PPARγ Activation: 4-oxo-DHA Exhibits 25-Fold Lower EC50 than DHA and 9-Fold Lower than 4-HDHA

4-oxo-DHA demonstrates significantly superior PPARγ agonist activity compared to its parent compound DHA and the closely related hydroxylated metabolite 4-HDHA. In a dual luciferase reporter system, 4-oxo-DHA exhibited an EC50 of 0.4 μM, whereas DHA required concentrations exceeding 10 μM to achieve a response, and 4-HDHA displayed an EC50 of 3.7 μM [1]. This represents a 25-fold increase in potency relative to DHA and a 9.25-fold increase relative to 4-HDHA.

PPARγ agonist Nuclear receptor Lipid mediator

NF-κB Pathway Suppression: 4-oxo-DHA Reduces pNF-κB Levels by 31% in BT-474 Breast Cancer Cells

Treatment of BT-474 breast cancer cells with 25 μM 4-oxo-DHA for 72 hours resulted in a statistically significant reduction in phosphorylated NF-κB (p65Ser536) levels. Quantification via AUC analysis showed a decrease from 0.65 ± 0.04 in untreated controls to 0.45 ± 0.03 in 4-oxo-DHA-treated cells, representing a 30.8% reduction [1]. Comparable reductions were observed in SK-BR-3 and MDA-MB-468 cell lines.

NF-κB inhibitor Breast cancer Anti-inflammatory

PI3K/Akt/mTOR Axis Suppression: 4-oxo-DHA Reduces pAktSer473 by 76% in BT-474 Cells

4-oxo-DHA potently suppresses the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth and survival. In BT-474 breast cancer cells, 25 μM 4-oxo-DHA reduced pAktSer473 levels from 3.29 ± 0.13 (AUC) to 0.78 ± 0.03, a 76.3% reduction [1]. Concurrently, pP70S6KThr389, a downstream mTOR effector, decreased from 0.26 ± 0.01 to 0.10 ± 0.01, a 61.5% reduction. This dual suppression of Akt and mTOR signaling is more pronounced than that typically observed with DHA alone.

PI3K inhibitor mTOR signaling Cancer cell proliferation

In Vivo PGE2 Reduction: DHA Treatment Lowers Mammary Carcinoma PGE2 by 2.3-Fold

In a rat mammary carcinogenesis model, dietary DHA supplementation led to significant reductions in tissue PGE2 levels, an effect attributed to its downstream metabolite 4-oxo-DHA. Specifically, in mammary carcinomas, PGE2 concentrations were 18 nM in DHA-treated animals compared to 41 nM in controls, a 2.3-fold reduction [1]. While this study measured PGE2 following DHA administration, the authors concluded that 4-oxo-DHA is the principal active metabolite responsible for this chemopreventive effect, as it is the most potent LOX-derived metabolite identified [1].

Prostaglandin E2 In vivo chemoprevention Inflammation

Covalent Mechanism: 4-oxo-DHA Uniquely Modifies NF-κB Cysteine via Michael Addition

Unlike hydroxylated DHA metabolites (e.g., 4-HDHA, 14-HDHA, 17-HDHA), 4-oxo-DHA possesses an α,β-unsaturated ketone (Michael acceptor) at the C4 position, enabling irreversible covalent modification of nucleophilic cysteine residues. MS/MS analysis confirmed that 4-oxo-DHA covalently binds to a peptide containing the active-site cysteine of the NF-κB p50 subunit, whereas 4-HDHA lacked this capacity [1]. This unique covalent mechanism accounts for the sustained and potent NF-κB inhibition observed in cell-based assays.

Covalent inhibitor Michael acceptor NF-κB

In Vivo Detection: LC-MS/MS Confirms 4-oxo-DHA in Rat Plasma Following DHA Administration

4-oxo-DHA was identified and quantified in rat plasma for the first time using a validated LC-MS/MS method. The transition m/z 341 → 135 in negative electrospray ionization mode was used for selective detection [1]. Synthetic 4-oxo-DHA standard (5 ng) produced a clear chromatographic peak, and the compound was detected in un-spiked plasma samples from rats fed DHA, confirming its endogenous formation in vivo [1]. This analytical validation supports the use of 4-oxo-DHA as an authentic reference standard for lipidomic studies and biomarker discovery.

Lipidomics LC-MS/MS Bioanalytical method

Recommended Research Applications for 4-oxo Docosahexaenoic Acid


PPARγ Agonist Screening and Nuclear Receptor Pharmacology

Given its high potency (EC50 = 0.4 µM) and covalent binding mode, 4-oxo-DHA serves as an optimal positive control or reference agonist in PPARγ transcriptional reporter assays. Researchers can use it to benchmark novel PPARγ ligands or to calibrate assay sensitivity, ensuring robust signal-to-background ratios. Its 25-fold lower EC50 compared to DHA makes it particularly suitable for high-throughput screening formats where minimal solvent interference is critical [1].

Breast Cancer Cell Proliferation and Signal Transduction Studies

4-oxo-DHA is the metabolite of choice for investigating the LOX-mediated anti-tumor effects of omega-3 fatty acids. Its demonstrated superiority over DHA and other hydroxylated metabolites in suppressing NF-κB (31% reduction), Akt (76% reduction), and mTOR (62% reduction) signaling in breast cancer cell lines (BT-474, SK-BR-3, MDA-MB-468) makes it ideal for mechanistic studies of the PI3K/Akt/mTOR axis and NF-κB crosstalk [1]. It is particularly relevant for triple-negative breast cancer models.

In Vivo Chemoprevention and Inflammation Models

Based on its association with a 2.3-fold reduction in mammary carcinoma PGE2 levels in rat models, 4-oxo-DHA is a critical tool for in vivo chemoprevention studies. Researchers can administer 4-oxo-DHA directly to bypass metabolic conversion of DHA and achieve more predictable pharmacodynamic effects. This is especially valuable in studies evaluating the impact of omega-3 metabolites on prostaglandin synthesis and chronic inflammation [1].

Lipidomics Method Development and Biomarker Quantification

The availability of a validated LC-MS/MS method (transition m/z 341 → 135) and a synthetic standard makes 4-oxo-DHA essential for developing targeted lipidomics assays. It can be used to spike plasma or tissue extracts for method validation, to generate calibration curves, and to quantify endogenous 4-oxo-DHA levels in preclinical and clinical samples. This supports biomarker discovery efforts aimed at linking omega-3 metabolism to disease outcomes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-oxo Docosahexaenoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.